molecular formula C11H7N3O2S B1298987 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 69625-13-4

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1298987
CAS No.: 69625-13-4
M. Wt: 245.26 g/mol
InChI Key: URTLLRGORUKPOJ-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound with the molecular formula C11H7N3O2S It features a thiazole ring substituted with a nitrophenyl group and an acetonitrile group

Biochemical Analysis

Biochemical Properties

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical environments . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as NADH-oxidase, which plays a role in cellular redox balance . Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . In terms of cellular metabolism, this compound can affect the production of reactive oxygen species (ROS), thereby influencing oxidative stress levels within cells . These effects can lead to alterations in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in downstream signaling events and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and modulating immune responses . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a role in its cellular uptake and efflux . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetonitrile Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetonitrile group can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.

    Nucleophiles: Sodium methoxide or other strong bases for substitution reactions.

    Catalysts: Various metal catalysts for facilitating cyclization and other complex reactions.

Major Products

    Aminothiazole Derivatives: From the reduction of the nitro group.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its thiazole ring is a common motif in many bioactive molecules, and the nitrophenyl group can be modified to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]methanol: Similar structure with a methanol group.

    4-(4-Nitrophenyl)-1,3-thiazole: Lacks the acetonitrile group.

Uniqueness

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both the nitrophenyl and acetonitrile groups, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-6-5-11-13-10(7-17-11)8-1-3-9(4-2-8)14(15)16/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTLLRGORUKPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352005
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69625-13-4
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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